

# The In Vivo Function of PD-L1 in Autoimmune Models: A Technical Guide

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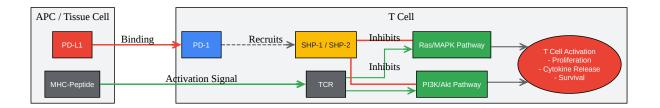
Abstract: The Programmed Death-1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1), form a critical inhibitory checkpoint that is fundamental for maintaining peripheral tolerance and limiting T-cell effector functions. Dysregulation of the PD-1/PD-L1 pathway is strongly implicated in the pathogenesis of autoimmune diseases. This technical guide provides an in-depth exploration of the in vivo function of PD-L1 across various preclinical autoimmune models, including those for multiple sclerosis, rheumatoid arthritis, systemic lupus erythematosus, and type 1 diabetes. It summarizes key quantitative data, details essential experimental protocols, and visualizes the complex signaling and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

## The PD-L1 Signaling Pathway

The interaction between PD-L1, expressed on antigen-presenting cells (APCs), non-hematopoietic cells, and T cells, and its receptor PD-1 on activated T cells delivers a potent co-inhibitory signal.[1][2] This engagement leads to the phosphorylation of immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic domain of PD-1.[3][4] This event recruits the phosphatases SHP-1 and SHP-2, which in turn dephosphorylate and inactivate key proximal signaling molecules of the T-cell receptor (TCR) complex, such as ZAP70 and PKC0.[2][3][5][6] The downstream consequence is the potent inhibition of the PI3K/Akt and Ras/MAPK signaling cascades.[3][4] This blockade ultimately suppresses T-cell activation, proliferation, cytokine production, and survival, thereby preventing excessive immune responses and maintaining self-tolerance.[3][6] Furthermore,



PD-L1 signaling is instrumental in the development and function of induced regulatory T cells (iTregs), a key subset of suppressor T cells.[7][8]



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**Caption:** The PD-1/PD-L1 inhibitory signaling cascade in T cells.

# In Vivo Function of PD-L1 in Key Autoimmune Models

Animal models are indispensable for elucidating the mechanisms of autoimmune diseases. Studies using these models have consistently demonstrated that PD-L1 is a critical regulator that protects against autoimmune pathology.

### **Experimental Autoimmune Encephalomyelitis (EAE)**

EAE is the most widely used animal model for human multiple sclerosis, characterized by T-cell-mediated inflammation and demyelination of the central nervous system (CNS).[1][9] In this model, the PD-1/PD-L1 pathway is crucial for regulating disease severity.[10] Genetic ablation or antibody-mediated blockade of PD-L1 or PD-1 leads to an accelerated onset and exacerbated form of EAE.[10][11][12] This is associated with increased infiltration of lymphocytes into the CNS, a heightened autoimmune response to myelin antigens, and elevated production of pro-inflammatory cytokines like IFN-y and IL-17.[10][12] PD-L1 expression on dendritic cells, T cells, and host tissues all contribute to this protective effect.[1] [11]



Model/Strain	PD-L1 Manipulation	Key Quantitative Finding	Citation
EAE (C57BL/6)	PD-L1 Knockout (PD- L1-/-)	Developed significantly more severe clinical EAE compared to wild-type mice.	[10]
EAE (C57BL/6)	PD-1 Blockade (Antibody)	Accelerated disease onset and increased severity with heightened frequency of IFN-y-producing T cells.	[12]
EAE (MOG-induced)	PD-L1 Blockade (Antibody)	Exacerbated EAE progression and increased CD4+ T cell infiltration into the CNS.	[11]
EAE (129S4/SvJae)	PD-L1 Knockout (PD- L1-/-)	Developed severe clinical EAE in a normally resistant mouse strain.	[1]

### **Collagen-Induced Arthritis (CIA)**

The CIA model, typically induced in DBA/1 or C57BL/6 mice, mimics many of the immunological and pathological features of human rheumatoid arthritis.[13][14] In the synovium, PD-L1 is highly expressed, particularly on macrophages.[15][16] Blockade of PD-L1 with antibodies during CIA results in worsened arthritis, characterized by increased immune cell infiltration and more severe joint inflammation.[15][16] Similarly, mice with a targeted deletion of PD-L1 in macrophages exhibit more severe CIA, with greater paw thickness and higher disease and histology scores, underscoring the protective role of macrophage-expressed PD-L1 in the joint.[15][16] Conversely, therapeutic strategies aimed at enhancing PD-L1 signaling,



such as the administration of a soluble PD-L1-Ig fusion protein or AAV-mediated gene delivery of PD-L1, have been shown to ameliorate disease progression.[17][18][19]

Model/Strain	PD-L1 Manipulation	Key Quantitative Finding	Citation
CIA (DBA/1)	PD-L1 Blockade (Antibody)	Worsened arthritis with increased immune cell infiltration compared to isotype control.	[16]
CIA	Macrophage-specific PD-L1 KO	Showed more severe CIA, higher disease and histology scores, and a higher frequency of synovial CD4/CD8 T cells.	[15]
CIA	AAV-mediated soluble PD-L1	Alleviated paw swelling and inflammation; T cell apoptosis rates in the spleen showed a 2- fold increase.	[19]
CIA	PD-L1-Ig fusion protein	Slowed the CIA developing rate and ameliorated clinical manifestations.	[17]

### Systemic Lupus Erythematosus (SLE) Models

Spontaneous mouse models like the MRL/lpr strain develop a systemic autoimmune disease with features resembling human lupus, including autoantibody production and severe lupus nephritis.[20][21] In these models, the PD-1/PD-L1 axis is protective. Systemic administration of a PD-L1-lg fusion protein to activate the PD-1 pathway in lupus-prone mice suppressed the formation of pathogenic Th17 cells, demolished the abnormal production of cytokines (IFN-y,



IL-17) and anti-dsDNA autoantibodies, and attenuated nephritis.[22] Furthermore, myeloid-derived suppressor cells (MDSCs) expressing PD-L1 show potent immunoregulatory activity; their infusion into lupus mice reduced autoantibody levels, decreased proteinuria, and improved renal pathology.[20]

Model/Strain	PD-L1 Manipulation	Key Quantitative Finding	Citation
MRL/lpr	PD-L1-Ig fusion protein	Suppressed Th17 formation, reduced serum anti-dsDNA autoantibodies, and decreased proteinuria.	[22]
MRL/lpr & Roquinsan/san	Infusion of PD-L1+ MDSCs	Reduced autoantibody levels, decreased proteinuria, and improved renal pathology.	[20]
MRL	PD-L1 Knockout (PD- L1-/-)	Caused the onset of autoimmune myocarditis and pneumonitis.	[23]

## Type 1 Diabetes (T1D) in NOD Mice

The non-obese diabetic (NOD) mouse spontaneously develops autoimmune diabetes that closely models human T1D, involving T-cell-mediated destruction of insulin-producing pancreatic  $\beta$ -cells.[24] The PD-1/PD-L1 pathway is a critical guard against this autoimmune attack.[25] NOD mice deficient in PD-1 or PD-L1 exhibit a dramatically accelerated onset of diabetes, with some mice developing the disease as early as four weeks of age.[24][26] Pancreatic islet cells themselves can express PD-L1, which is thought to be a protective mechanism to fend off autoreactive T cells.[25][27] This is supported by studies showing that transgenic overexpression of PD-L1 specifically on pancreatic  $\beta$ -cells protected mice from developing diabetes, resulting in reduced insulitis and a dramatically lower incidence of T1D. [25]



Model/Strain	PD-L1 Manipulation	Key Quantitative Finding	Citation
NOD	PD-L1 Knockout (PD- L1-/-)	Accelerated diabetes onset between 4-7 weeks of age in both males and females.	[26]
NOD	PD-1 or PD-L1 Knockout	Developed accelerated T1D compared to wild-type NOD mice.	[24]
NOD	Transgenic PD-L1 on β-cells	Delayed disease onset and dramatically reduced T1D incidence.	[25]

## **Key Experimental Protocols & Workflows**

Reproducible induction of autoimmune models is critical for studying disease pathogenesis and testing novel therapeutics. Below are detailed methodologies for the active induction of EAE and CIA.

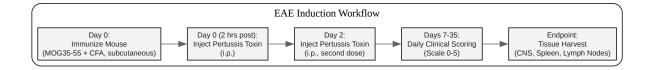
### Protocol: Active Induction of EAE in C57BL/6 Mice

This protocol is adapted from methods used to induce a chronic EAE course with myelin oligodendrocyte glycoprotein (MOG) peptide.[9][28][29]

- Animals: Use female C57BL/6 mice, 8-12 weeks old.
- Antigen Emulsion Preparation:
  - Reconstitute MOG35-55 peptide to a concentration of 2 mg/mL in sterile PBS.
  - Prepare Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
     H37Ra at a final concentration of 4 mg/mL.



- Create a 1:1 emulsion of the MOG peptide solution and the CFA. Emulsify by drawing the
  mixture repeatedly through a glass syringe or using a homogenizer until a thick, stable
  emulsion is formed (a drop should not disperse in water).
- Immunization (Day 0):
  - Anesthetize the mice.
  - $\circ$  Inject a total of 200  $\mu$ L of the emulsion subcutaneously, distributed over two sites on the flanks. This delivers 200  $\mu$ g of MOG peptide per mouse.
- Pertussis Toxin (PTX) Administration:
  - Administer 200-400 ng of PTX in 100 μL of PBS via intraperitoneal (i.p.) injection.
  - The first injection is given within 2 hours of immunization on Day 0.
  - A second injection of the same dose is given 24-48 hours later (Day 1 or 2).[29][30]
- Monitoring:
  - Begin daily monitoring for clinical signs of EAE around day 7 post-immunization.
  - Score disease severity on a scale of 0-5: 0=no signs; 1=limp tail; 2=hind limb weakness;
     3=hind limb paralysis; 4=forelimb and hind limb paralysis; 5=moribund.



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**Caption:** Experimental workflow for active EAE induction in mice.

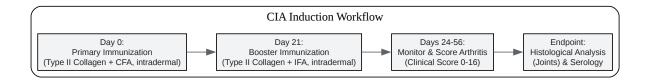


## Protocol: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol describes the standard method for inducing robust arthritis using bovine type II collagen.[13][14][31]

- Animals: Use male DBA/1 mice, 8-10 weeks old.
- Primary Immunization (Day 0):
  - Prepare 2 mg/mL bovine type II collagen by dissolving it in 0.05 M acetic acid overnight at 4°C.[32]
  - Prepare CFA containing 2 mg/mL M. tuberculosis.
  - Create a 1:1 emulsion of the collagen solution and CFA using a homogenizer or two syringes connected by a Luer lock.
  - Anesthetize mice and inject 100 μL of the emulsion intradermally at the base of the tail.
- Booster Immunization (Day 21):
  - Prepare a second emulsion of 2 mg/mL bovine type II collagen with Incomplete Freund's Adjuvant (IFA) in a 1:1 ratio.
  - $\circ$  Anesthetize mice and inject 100  $\mu$ L of the booster emulsion intradermally at a different site near the base of the tail.
- Monitoring and Scoring:
  - Begin monitoring for signs of arthritis around day 24-28.
  - Score each paw on a scale of 0-4: 0=normal; 1=erythema and mild swelling of one digit;
     2=erythema and mild swelling of the ankle/wrist; 3=erythema and moderate swelling of the ankle/wrist; 4=erythema and severe swelling of the entire paw, including digits.
  - The maximum arthritis score per mouse is 16.[13] Paw thickness can also be measured with calipers.



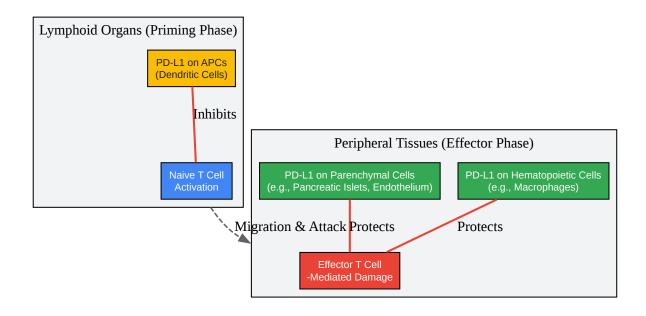


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Caption: Experimental workflow for collagen-induced arthritis.

### **Cell-Specific Roles of PD-L1 in Autoimmunity**

The widespread expression of PD-L1 on both hematopoietic and non-hematopoietic (parenchymal) cells allows it to regulate autoimmunity at multiple checkpoints. [21][33] PD-L1 on professional APCs in lymphoid organs is critical for regulating the initial activation of self-reactive T cells. [7][11] In peripheral tissues, PD-L1 expressed by hematopoietic cells (like macrophages in the joint) and parenchymal cells (like pancreatic  $\beta$ -cells or endothelial cells in the CNS) creates an inhibitory barrier that protects tissues from damage by infiltrating effector T cells. [15][21][25]





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Caption: Dual roles of PD-L1 in lymphoid organs and peripheral tissues.

### Conclusion

The in vivo evidence from a wide array of preclinical autoimmune models unequivocally establishes PD-L1 as a master regulator of immune tolerance. Its function is not redundant; the absence or blockade of PD-L1 consistently leads to the exacerbation of autoimmune pathology, from the demyelinating lesions of EAE to the destructive arthritis of CIA and the systemic autoimmunity of lupus. Its expression on both immune and tissue-specific cells provides a multi-layered defense against self-reactivity. This deep understanding of PD-L1's protective role is not only crucial for designing therapies to treat autoimmune diseases by agonizing this pathway but is also vital for understanding and managing the immune-related adverse events that arise from checkpoint inhibitor therapies in oncology.

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